"Pyrazinecarboxylic acid, p-nitrophenyl ester" synthesis and characterization
"Pyrazinecarboxylic acid, p-nitrophenyl ester" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazinecarboxylic acid, p-nitrophenyl ester
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Pyrazinecarboxylic acid, p-nitrophenyl ester. This compound serves as a critical activated intermediate for the derivatization of pyrazinecarboxylic acid, a core scaffold in various pharmacologically active molecules, most notably the first-line anti-tuberculosis drug, pyrazinamide.[1][2] This document outlines a robust and widely applicable synthetic protocol using N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling, explaining the mechanistic rationale behind the chosen methodology. Furthermore, it details a full suite of analytical techniques for structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended to equip researchers with the practical knowledge required to successfully synthesize, purify, and validate this versatile chemical building block.
Introduction: Strategic Importance
The Pyrazinecarboxylic Acid Scaffold
Pyrazinecarboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The parent acid is the primary active metabolite of pyrazinamide, a crucial drug in the treatment of tuberculosis.[1][3] The pyrazine ring system is a bioisostere for other aromatic systems and is featured in a multitude of compounds investigated for diverse pharmacological activities.[4] The ability to readily and efficiently derivatize the carboxylic acid moiety is paramount for developing new chemical entities and structure-activity relationship (SAR) studies.[4][5]
The Role of p-Nitrophenyl Esters as Activated Intermediates
Direct esterification or amidation of a carboxylic acid is often inefficient due to the poor leaving group nature of the hydroxyl group (-OH).[6] To facilitate these transformations, the carboxylic acid must first be "activated." Forming a p-nitrophenyl ester is a classic and highly effective activation strategy. The p-nitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenolate anion through resonance. This activation renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines, alcohols, or other nucleophiles, making it a valuable synthetic intermediate.[7][8]
Synthesis: A Mechanistic Approach
The synthesis of pyrazinecarboxylic acid, p-nitrophenyl ester is most reliably achieved through the activation of the parent carboxylic acid with a coupling agent, followed by reaction with p-nitrophenol. While methods involving an acyl chloride intermediate are feasible, carbodiimide-mediated coupling offers milder reaction conditions and avoids the use of harsh halogenating agents like thionyl chloride.[9][10]
Principle of DCC-Mediated Esterification
N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent widely used to facilitate the formation of amide and ester bonds.[6][11][12] The core principle involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate effectively converts the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by p-nitrophenol on the activated carbonyl carbon proceeds efficiently to form the desired ester, releasing the dicyclohexylurea (DCU) byproduct.[6][13]
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of the target ester.
Mandatory Visualization: Synthesis Workflow
Caption: General workflow for the DCC-mediated synthesis of the target ester.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Purpose |
| Pyrazinecarboxylic Acid | C₅H₄N₂O₂ | 124.10 | 1.24 g (10.0 mmol) | Starting Material |
| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.39 g (10.0 mmol) | Nucleophile |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 2.27 g (11.0 mmol) | Coupling Agent |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 100 mL | Reaction Solvent |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | ~50 mL | Neutralize unreacted acid/catalyst |
| Brine | NaCl (sat. aq.) | 58.44 | ~25 mL | Remove residual water |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | q.s. | Drying Agent |
| Ethanol/Hexane mixture | - | - | q.s. | Recrystallization Solvent |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazinecarboxylic acid (10.0 mmol) and p-nitrophenol (10.0 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids are dissolved. Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the DCC and the O-acylisourea intermediate.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
DCC Addition: In a single portion, add N,N'-Dicyclohexylcarbodiimide (DCC) (11.0 mmol, 1.1 equiv.). Rationale: A slight excess of DCC ensures complete activation of the carboxylic acid.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM. Rationale: DCU is largely insoluble in most organic solvents, allowing for its removal by simple filtration. This is a key advantage of the DCC coupling method.[11]
-
Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 25 mL). Rationale: The bicarbonate wash removes any unreacted pyrazinecarboxylic acid and acidic impurities. The brine wash aids in the removal of dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as an ethanol/hexane mixture, to yield the pure p-nitrophenyl ester as a solid.
Reaction Mechanism
Mandatory Visualization: DCC Coupling Mechanism
Caption: Mechanism of ester formation via an O-acylisourea intermediate.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized ester.
Physical Properties
Table 2: Expected Physical Properties
| Property | Observation/Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Expected to be sharp; higher than starting materials. For reference, pyrazinecarboxylic acid melts at 222-225 °C.[14][15] |
| Solubility | Soluble in DCM, Chloroform, Acetone; sparingly soluble in alcohols; insoluble in water. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[16] Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
¹H NMR Analysis: The proton spectrum will show two distinct sets of signals corresponding to the pyrazine and p-nitrophenyl moieties.
-
Pyrazine Protons: Three protons will appear in the aromatic region (typically δ 8.5-9.5 ppm). Their specific shifts and coupling patterns (doublets and double-doublets) are characteristic of the 2-substituted pyrazine ring.[17][18]
-
p-Nitrophenyl Protons: Two sets of doublets will be observed, integrating to two protons each. These correspond to the classic AA'BB' system of a para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be downfield (δ ~8.3 ppm), while the protons ortho to the ester oxygen will be further upfield (δ ~7.4 ppm).[19]
¹³C NMR Analysis: The carbon spectrum provides confirmation of all carbon environments.
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, typically in the range of δ 160-165 ppm.
-
Aromatic Carbons: Aromatic carbons of both the pyrazine and p-nitrophenyl rings will resonate in the δ 120-155 ppm region. Quaternary carbons (C-NO₂, C-OAr, and pyrazine C2) will be identifiable by their lower intensity or through spectral editing techniques like DEPT.[16][18]
Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)
| Moiety | Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazine | ¹H NMR | ~9.3 | d | 1H |
| ¹H NMR | ~8.8 | d | 1H | |
| ¹H NMR | ~8.7 | dd | 1H | |
| p-Nitrophenyl | ¹H NMR | ~8.35 | d | 2H (ortho to NO₂) |
| ¹H NMR | ~7.45 | d | 2H (ortho to O) | |
| Carbonyl | ¹³C NMR | ~162 | s (quat.) | - |
| Aromatic | ¹³C NMR | 120 - 155 | m | - |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. The most critical diagnostic change is the disappearance of the broad O-H stretch from the starting carboxylic acid and the appearance of characteristic ester and nitro group bands.[20]
Table 4: Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~1770 - 1750 | C=O (Ester) | Strong, sharp carbonyl stretch. Higher frequency is typical for activated esters. |
| ~1525 & ~1350 | N-O (Nitro) | Two strong, sharp bands for asymmetric and symmetric stretching, respectively. |
| ~1200 | C-O (Ester) | Strong C-O stretching vibration. |
| 3100 - 3000 | C-H (Aromatic) | Aromatic C-H stretching. |
| No Signal | O-H (Carboxylic Acid) | Absence of the very broad signal from 2500-3300 cm⁻¹ confirms reaction completion.[20] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound is expected to be UV-active due to its conjugated aromatic systems. The p-nitrophenyl chromophore is particularly strong. While the ester itself has a characteristic spectrum, its primary utility in UV-Vis is in monitoring reactions where the p-nitrophenolate anion is released.[8]
-
λ_max: Expect strong absorbance maxima between 250-320 nm.[21][22]
-
Reaction Monitoring: The release of the p-nitrophenolate ion upon reaction with a nucleophile can be monitored spectrophotometrically. In basic solutions, the p-nitrophenolate ion exhibits a strong, characteristic absorbance maximum around 400 nm, providing a convenient method for kinetic assays, such as measuring esterase activity.[8]
Conclusion
This guide details a reliable and well-rationalized pathway for the synthesis of pyrazinecarboxylic acid, p-nitrophenyl ester via DCC-mediated coupling. The provided protocols for synthesis, purification, and multi-faceted characterization constitute a self-validating system, ensuring researchers can produce and confirm this valuable synthetic intermediate with high confidence. The strategic activation of the pyrazinecarboxylic acid core through p-nitrophenyl ester formation opens a gateway to a wide array of derivatives, facilitating continued research in drug discovery and development.
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